molecular formula C15H18FN3O2 B8291763 Ethyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate

Ethyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B8291763
M. Wt: 291.32 g/mol
InChI Key: IWGHGVQWGQEVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H18FN3O2 and its molecular weight is 291.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18FN3O2

Molecular Weight

291.32 g/mol

IUPAC Name

ethyl 4-[(3-cyano-4-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H18FN3O2/c1-2-21-15(20)19-7-5-18(6-8-19)11-12-3-4-14(16)13(9-12)10-17/h3-4,9H,2,5-8,11H2,1H3

InChI Key

IWGHGVQWGQEVND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The tert-butyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate from the previous step (15.0 g, 47.0 mmol, 1.0 equiv.) was dissolved in CH2Cl2 (150 mL), to which TFA (150 mL) was slowly added and the resultant mixture stirred for 10 minutes. CH2Cl2 and TFA were removed by concentration in vacuo. The resulting residue was dissolved in THF (170 mL) and Et3N (Aldrich, redistilled, 16.6 mL, 188.1 mmol, 4.0 equiv.). The reaction vessel was cooled to 0° C. and ethyl chloroformate (Aldrich, 4.7 mL, 49.4 mmol, 1.05 equiv.) was added dropwise via syringe under a nitrogen atmosphere. After 30 minutes the reaction was concentrated under reduced pressure, diluted with EtOAc, washed with sat. aq. NaHCO3 and brine, and dried over Na2SO4. The organic layer was removed in vacuo to yield 5.9 g of ethyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate.
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